![molecular formula C22H28O3 B4921244 1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B4921244.png)
1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene
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Overview
Description
1-[4-(3,4-Dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene is an organic compound that features a complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene typically involves multiple steps, starting from simpler aromatic compounds. The key steps include:
Formation of the phenoxy group: This can be achieved through the reaction of 3,4-dimethylphenol with an appropriate alkyl halide under basic conditions.
Etherification: The phenoxy compound is then reacted with 4-bromobutoxy to form the butoxy linkage.
Methoxylation: Introduction of the methoxy group is typically done via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3,4-Dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro, sulfonic, and halogenated derivatives.
Scientific Research Applications
1-[4-(3,4-Dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
- 1-[4-(2,5-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene
- 1-[4-(2,5-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene
Uniqueness: 1-[4-(3,4-Dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene is unique due to the presence of the prop-1-enyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural variation can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O3/c1-5-8-19-10-12-21(22(16-19)23-4)25-14-7-6-13-24-20-11-9-17(2)18(3)15-20/h5,8-12,15-16H,6-7,13-14H2,1-4H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLZMSNVKWZHHX-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCCOC2=CC(=C(C=C2)C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCCOC2=CC(=C(C=C2)C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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